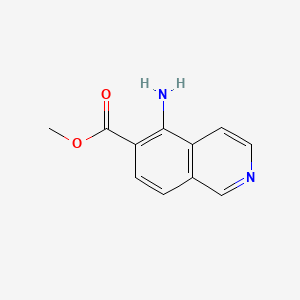![molecular formula C10H6N2S B574423 Thiazolo[4,5-g]isoquinoline CAS No. 193342-79-9](/img/structure/B574423.png)
Thiazolo[4,5-g]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[4,5-g]isoquinoline is a heteroaromatic compound that belongs to the thiazoloisoquinoline family These compounds are characterized by a fused ring system consisting of a thiazole ring and an isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-g]isoquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of dithiooxamide with aromatic aldehydes. The use of adequately substituted 2-halobenzaldehydes can selectively afford thiazolo[4,5-g]isoquinolines . The reaction conditions often include the use of lanthanum(III) triflate as a catalyst, which favors the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolo[4,5-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Thiazolo[4,5-g]isoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as acetylcholinesterase inhibitors, which are important in the treatment of neurodegenerative diseases.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of thiazolo[4,5-g]isoquinoline involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[5,4-c]isoquinoline: Another member of the thiazoloisoquinoline family, known for its potential as an acetylcholinesterase inhibitor.
Thiazolo[4,5-d]thiazole: Known for its applications in organic electronics due to its high oxidation stability and charge carrier mobility.
Thiazolo[3,2-a]pyrimidine: Exhibits high antitumor, antibacterial, and anti-inflammatory activities.
Uniqueness
Thiazolo[4,5-g]isoquinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where these properties can be leveraged for specific functions.
Eigenschaften
CAS-Nummer |
193342-79-9 |
|---|---|
Molekularformel |
C10H6N2S |
Molekulargewicht |
186.232 |
IUPAC-Name |
[1,3]thiazolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h1-6H |
InChI-Schlüssel |
UCVDPSHOQVDZAG-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=CC3=C(C=C21)N=CS3 |
Synonyme |
Thiazolo[4,5-g]isoquinoline (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[2,2'-Bithiophene]-5,5'-diyldiboronic acid](/img/structure/B574362.png)
